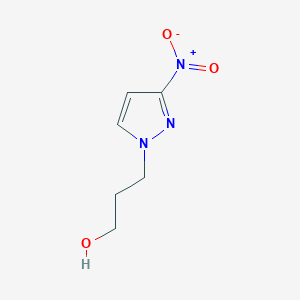![molecular formula C20H19FN4O3 B2488413 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide CAS No. 1904199-26-3](/img/structure/B2488413.png)
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide is a complex organic molecule with potential applications in various fields, including chemistry, biology, and medicine. This compound features several functional groups, including a fluoro-substituted benzoxazepine, a dihydrobenzo ring, and an indazole carboxamide. These groups contribute to its unique chemical behavior and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide typically involves multi-step organic reactions. One possible synthetic route includes the following steps:
Synthesis of the benzoxazepine core: This step involves the cyclization of appropriate precursors under conditions that promote the formation of the oxazepine ring.
Indazole formation: The synthesis of the indazole core, which can involve cyclization reactions of o-phenylenediamine derivatives with suitable electrophiles.
Coupling reactions: The coupling of the indazole and benzoxazepine cores, possibly through amide bond formation using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Industrial Production Methods: Industrial production often involves optimizing the above synthetic routes for large-scale processes. This includes maximizing yield, minimizing the use of hazardous reagents, and ensuring cost-effectiveness. The use of automated synthesis reactors and continuous flow chemistry can streamline production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of oxazepinone derivatives.
Reduction: Reduction reactions can lead to the hydrogenation of the oxazepine ring, forming more saturated analogs.
Substitution: Nucleophilic substitution reactions are common, especially at the fluoro-substituted benzene ring, where nucleophiles can replace the fluorine atom.
Common Reagents and Conditions
Oxidizing agents: PCC (Pyridinium chlorochromate), KMnO₄ (Potassium permanganate)
Reducing agents: H₂ (Hydrogen gas), NaBH₄ (Sodium borohydride)
Nucleophiles: NH₃ (Ammonia), R-OH (Alcohols)
Major Products Formed: These reactions typically yield derivatives of the original compound, such as oxazepinones, indazole-ethylamines, and various substituted carboxamides.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in medicinal chemistry.
Biology: It can act as a probe to study the interactions with biological macromolecules, providing insights into enzyme binding and inhibition.
Medicine: Potential pharmaceutical applications include its use as a scaffold for designing drugs targeting specific enzymes or receptors.
Industry: In industrial settings, this compound may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide exerts its effects is often through interactions with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity due to its electron-withdrawing properties, while the oxazepine ring can interact with hydrophobic pockets within the target site. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include those with similar scaffolds, such as:
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-sulfonamide
Uniqueness
What sets N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide apart is its unique combination of functional groups and its ability to undergo diverse chemical transformations. This versatility makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1-methylindazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c1-24-16-5-3-2-4-15(16)19(23-24)20(27)22-8-9-25-11-13-10-14(21)6-7-17(13)28-12-18(25)26/h2-7,10H,8-9,11-12H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRNXSQBEZVSSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NCCN3CC4=C(C=CC(=C4)F)OCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B2488331.png)
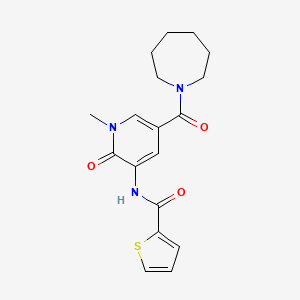
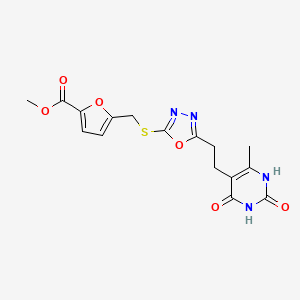
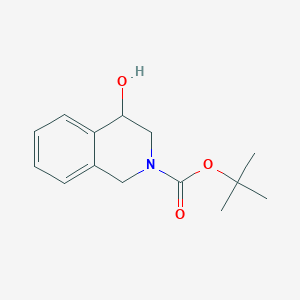
![7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2488336.png)
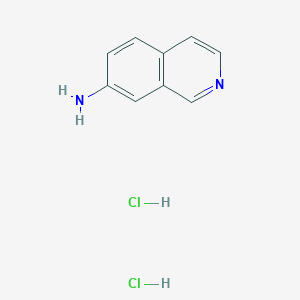
![1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(cyclopentylsulfanyl)ethan-1-one](/img/structure/B2488339.png)
![N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2488340.png)

![2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2488342.png)
![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488344.png)
![5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide](/img/structure/B2488345.png)
![2-Chloro-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]acetamide](/img/structure/B2488346.png)
